molecular formula C17H19NO B1337878 (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone CAS No. 461694-82-6

(2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone

Cat. No. B1337878
M. Wt: 253.34 g/mol
InChI Key: GQQPPSHWUMMVBN-UHFFFAOYSA-N
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Description

The compound (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, which can provide insights into the chemistry of the compound . The first paper discusses a compound with an amino-thiazolyl and a thiophenyl group attached to a methanone moiety , while the second paper describes the synthesis of methanone derivatives with a quinolyloxy phenyl group . These studies are relevant as they explore the synthesis and properties of compounds that share a methanone core with different substituents, which could be structurally related to (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that result in the formation of the desired methanone derivatives. The first paper does not detail the exact synthetic steps but mentions the use of spectroscopic techniques such as FTIR, NMR, and mass spectrometry to elucidate the structure of the synthesized compound . The second paper reports on the synthesis of a series of methanone derivatives, suggesting a methodical approach to modifying the chemical structure to achieve selective inhibition of a specific kinase . These methods could potentially be adapted for the synthesis of (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone.

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone has been analyzed using various spectroscopic techniques. The first paper mentions the use of density functional theory (DFT) calculations to optimize the structure and analyze stability and charge transfer . Such computational methods could be applied to (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone to predict its molecular geometry, electronic properties, and reactivity.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone specifically, they do provide insights into the reactivity of structurally related compounds. The biological activity of these compounds, such as the inhibition of transforming growth factor-beta signaling, suggests that they can interact with biological macromolecules, which could be indicative of the types of chemical reactions they might undergo . The first paper also discusses molecular docking to understand the antiviral activity, which implies that the compound can form stable complexes with proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers can be inferred to some extent. The use of spectroscopic data provides information on the functional groups present and their chemical environment . The biological evaluation of the methanone derivatives indicates their potential solubility and stability within a biological context . These properties are crucial for understanding the behavior of (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone in various environments, including its potential as a pharmaceutical agent.

Scientific Research Applications

1. Synthesis and Characterization of Derivatives

(2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone and its derivatives are often synthesized and characterized for various applications in chemical research. For instance, a study by Enbaraj et al. (2021) focused on synthesizing and characterizing methanone derivatives, employing techniques such as FT-IR, NMR, and DFT calculations. These derivatives were analyzed for their structural properties and potential applications (Enbaraj et al., 2021).

2. Applications in Organic Synthesis

This compound is also utilized in the synthesis of complex organic molecules. Kaur and Kumar (2018) described an efficient one-pot synthetic procedure for a pyrrole derivative using a similar compound. This method is highlighted for its economic benefits in synthesizing pyrrole derivatives, which have various applications in organic chemistry (Kaur & Kumar, 2018).

3. Antioxidant and Anti-Inflammatory Properties

Research by Ottosen et al. (2003) explored the synthesis and structure-activity relationship of 4-aminobenzophenones, which are closely related to (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone. They found that these compounds have significant anti-inflammatory activity, inhibiting proinflammatory cytokines in human cells (Ottosen et al., 2003).

4. Potential in Drug Development

The derivatives of (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone are also studied for their potential in drug development. For instance, Çetinkaya et al. (2012) synthesized derivatives of this compound and assessed their in vitro antioxidant activities. Their research suggests the potential of these compounds in developing novel antioxidant drugs (Çetinkaya et al., 2012).

5. Neuroprotective Activity

Largeron et al. (2001) investigated the neuroprotective activity of benzoxazine antioxidants related to (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone. Their findings indicate that these compounds can prevent ATP level decreases in astrocytes under hypoxic conditions, suggesting their potential in treating neurological disorders (Largeron et al., 2001).

properties

IUPAC Name

(2-aminophenyl)-(4-tert-butylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQPPSHWUMMVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450557
Record name (2-Aminophenyl)(4-tert-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminophenyl)-(4-tert-butylphenyl)methanone

CAS RN

461694-82-6
Record name (2-Aminophenyl)(4-tert-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Goodell, F Puig-Basagoiti, BM Forshey… - Journal of medicinal …, 2006 - ACS Publications
The lack of antiviral compounds targeting flaviviruses represents a significant problem in the development of strategies for treating West Nile Virus (WNV), Dengue, and Yellow Fever …
Number of citations: 173 pubs.acs.org

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